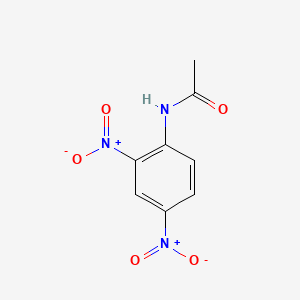

2,4-Dinitroacetanilide

描述

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a major class of chemicals used in the production of explosives, dyes, pesticides, and pharmaceuticals. epa.gov The nitro group is strongly electron-withdrawing, which significantly influences the chemical and physical properties of the aromatic ring. epa.gov This electron-withdrawing nature deactivates the ring towards electrophilic substitution and imparts a high dipole moment. epa.gov

2,4-Dinitroacetanilide is a member of this class, and its properties are a direct result of the two nitro groups on the phenyl ring. These groups make the compound a useful intermediate. For instance, the nitro groups can be reduced to form aromatic amines, which are key components in the synthesis of various dyes and pharmaceuticals. ontosight.ai The study of compounds like this compound provides valuable insights into the reactivity and mechanisms of nitroaromatic compounds in general.

Historical Development and Significance in Organic Synthesis

The synthesis of nitroaromatic compounds has a long history, with many methods developed for their preparation. This compound can be synthesized through the nitration of acetanilide (B955). To moderate the activating effect of the amino group in aniline (B41778), it is often acetylated to form acetanilide before nitration. smolecule.com The subsequent nitration under controlled conditions yields this compound. smolecule.com

Historically, this compound has been a key intermediate in the synthesis of other important compounds. For example, the acid hydrolysis of this compound is a known method to produce 2,4-dinitroaniline (B165453). wikipedia.org This reaction is a classic example of how the acetamido group can be used as a protecting group for the amine functionality during harsh reaction conditions like nitration, and then subsequently removed.

The kinetics of the alkaline hydrolysis of this compound and its derivatives have also been a subject of study. rsc.orgoup.com These studies reveal that the reaction proceeds through the formation of a tetrahedral intermediate, and the rate is influenced by the substituents on the amido nitrogen and the phenyl moiety. rsc.orgrsc.org Such kinetic studies are fundamental to understanding reaction mechanisms in organic chemistry.

Contemporary Research Landscape and Emerging Challenges

In contemporary research, this compound continues to be a relevant molecule. It is used as a reagent and a building block in the development of new chemical reactions and the synthesis of novel compounds. lookchem.com For example, it has been used in studies involving Friedel-Crafts acylation reactions, where amides are not typically considered viable substrates. nih.gov Research has shown that under superacidic conditions, destabilized amides like this compound can undergo cleavage to form acyl cations, which can then acylate aromatic compounds. nih.gov

The compound is also used in the synthesis of isotopically labeled standards for analytical chemistry. For instance, 2,4-dinitro-N-(trideuteriomethyl)aniline is synthesized from a deuterated precursor, which involves the formation of this compound as an intermediate. smolecule.com

Furthermore, the study of nitroaromatic compounds, including this compound, is relevant in the context of environmental science and toxicology. While not as widely studied for its environmental impact as some other nitroaromatics like the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the general class of nitroaromatics is known to have potential environmental and health effects. lookchem.comepa.govnih.gov

Data on this compound:

| Property | Value |

| Molecular Formula | C₈H₇N₃O₅ |

| Molecular Weight | 225.16 g/mol cymitquimica.com |

| Appearance | Light yellow crystals lookchem.com |

| CAS Number | 610-53-7 guidechem.com |

Calculated Physical Properties:

| Property | Value | Unit | Source |

| logP (Octanol/Water Partition Coefficient) | 1.461 | Crippen Calculated Property chemeo.com | |

| Water Solubility (log10WS) | -2.98 | mol/l | Crippen Calculated Property chemeo.com |

| Melting Point (Tfus) | 621.19 | K | Joback Calculated Property chemeo.com |

| Boiling Point (Tboil) | 826.80 | K | Joback Calculated Property chemeo.com |

Structure

3D Structure

属性

IUPAC Name |

N-(2,4-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYMGKDOVQJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060587 | |

| Record name | 2',4'-Dinitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-53-7 | |

| Record name | N-(2,4-Dinitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4'-Dinitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dinitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dinitroacetanilide

Strategic Synthesis of 2,4-Dinitroacetanilide

The synthesis of this compound can be achieved through several strategic routes, each with distinct mechanistic features and efficiencies. These methods primarily involve the modification of aniline (B41778) or acetanilide (B955) derivatives.

Acylation Reactions of 2,4-Dinitroaniline (B165453) Precursors

A primary method for synthesizing this compound involves the acylation of 2,4-dinitroaniline. This reaction is typically performed using acetic anhydride (B1165640). In one approach, the reaction between acetic acid and 2,4-dinitroaniline in the presence of polyphosphoric acid has been shown to produce this compound in a high yield of 92%. datapdf.com This method is particularly effective for weakly basic amines like 2,4-dinitroaniline. datapdf.com

Nitration Pathways of Acetanilide Derivatives: Mechanistic Considerations for Dinitration

The direct nitration of acetanilide is a common method to produce nitroacetanilide isomers. vedantu.combyjus.com The acetamido group (-NHCOCH₃) is an ortho-para directing group. vedantu.com To achieve dinitration to form this compound, stronger reaction conditions are necessary. The process often starts with the mononitration of acetanilide to form a mixture of ortho- and para-nitroacetanilide. blogspot.com Subsequent nitration of this intermediate mixture can then lead to the formation of this compound. rdd.edu.iq

To prevent over-nitration and control the reaction, the nitrating mixture (concentrated nitric acid and sulfuric acid) is added portion-wise to the acetanilide solution. studylib.netblogspot.com This keeps the concentration of the nitrating agent low. blogspot.com The reaction is also typically conducted at low temperatures to manage its exothermic nature. blogspot.comukessays.com The use of glacial acetic acid as a solvent is favored because it effectively dissolves acetanilide and is a poor nucleophile, thus preventing unwanted side reactions. blogspot.comechemi.com

The mechanism involves the generation of the highly reactive nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. vedantu.com This electrophile then attacks the electron-rich benzene (B151609) ring of the acetanilide. researchgate.net The acetamido group activates the ring, but to introduce a second nitro group, forcing conditions are often required.

Nucleophilic Aromatic Substitution Routes for Related Intermediates

An alternative pathway to 2,4-dinitroaniline, a precursor for this compound, is through nucleophilic aromatic substitution. One such method involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia. wikipedia.org Another reported synthesis involves heating 2,4-dinitrochlorobenzene with ammonium (B1175870) acetate (B1210297), followed by hydrolysis of the resulting dinitroacetanilide. orgsyn.org

Catalytic Approaches in Dinitration Processes

Catalysis plays a crucial role in modern nitration processes, aiming for safer and more environmentally friendly methods. Solid acid catalysts, such as MCM-41 supported trimetallic oxides (CeCuCoOx), have been developed for the nitration of acetanilide. researchgate.netresearchgate.net These catalysts can achieve high conversion rates and selectivity for mono-nitroacetanilide using dilute nitric acid, offering a potential replacement for the traditional concentrated mixed-acid system. researchgate.netresearchgate.net The Lewis acid sites on these solid catalysts are believed to polarize nitric acid to form the active NO₂⁺ electrophile. researchgate.net

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of this compound synthesis varies significantly with the chosen method. The acylation of 2,4-dinitroaniline using acetic acid and polyphosphoric acid reports a high yield of 92%. datapdf.com In contrast, the nitration of acetanilide often produces a mixture of isomers, and achieving a high yield of the desired 2,4-dinitro product can be challenging. For instance, one study on the nitration of acetanilide reported a low yield of 6.75% for the nitroacetanilide product. ukessays.com Another method involving the nitration of p-nitroacetanilide using a silicate (B1173343) modified with copper nitrate (B79036) and acetic anhydride resulted in a 76% yield of this compound after crystallization. google.com

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Reagents | Reported Yield | Reference |

|---|---|---|---|

| Acylation of 2,4-Dinitroaniline | Acetic acid, polyphosphoric acid | 92% | datapdf.com |

| Nitration of Acetanilide | HNO₃, H₂SO₄ | 6.75% (for nitroacetanilide) | ukessays.com |

| Nitration of p-Nitroacetanilide | Silicate/copper nitrate, acetic anhydride, HNO₃ | 76% | google.com |

Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nitro groups and the acetamido functionality.

The alkaline hydrolysis of this compound has been a subject of mechanistic studies. rsc.orgrsc.org The reaction proceeds through a rate-limiting formation of a tetrahedral intermediate. rsc.org This intermediate then decomposes to the final products through pathways catalyzed by both water and hydroxide (B78521) ions, with the hydroxide-catalyzed pathway being dominant. rsc.orgrsc.org The breakdown of this tetrahedral intermediate involves the cleavage of the C-N bond. rsc.org

Furthermore, the nitro groups of this compound can be reduced to amino groups. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst or iron in the presence of hydrochloric acid. smolecule.com This reduction is a key step in the synthesis of other important chemical intermediates. rdd.edu.iq

Hydrolytic Cleavage Mechanisms

The cleavage of the amide bond in this compound can be achieved through several hydrolytic pathways, each with distinct mechanistic features.

While specific studies focusing solely on the acid-catalyzed hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for acid-catalyzed amide hydrolysis can be inferred. researchgate.netyoutube.com This process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by proton transfer and elimination of the amine, ultimately leading to the formation of a carboxylic acid and the corresponding aniline. The presence of strong electron-withdrawing nitro groups on the phenyl ring would likely influence the rate of this reaction.

The alkaline hydrolysis of N-alkyl-2,4-dinitroacetanilides, including this compound (where the alkyl group is hydrogen), proceeds through the rate-limiting formation of a tetrahedral intermediate. rsc.orgrsc.orgresearchgate.net This intermediate then decomposes to the final products. rsc.orgrsc.orgresearchgate.net Kinetic studies reveal that the decomposition of this intermediate is catalyzed by both water and hydroxide ions, with the hydroxide-catalyzed pathway being predominant. rsc.orgrsc.orgresearchgate.net

The reaction pathway involves two main stages. The first is the rate-limiting formation of a monoanionic tetrahedral intermediate. oup.com The second stage is the rapid decomposition of this intermediate, which can occur via two processes: direct decomposition to products or a proton abstraction from the hydroxyl group by a hydroxide ion to form a dianionic tetrahedral intermediate, which then decomposes. oup.com For N-methyl-2,4-dinitroacetanilide, the decomposition predominantly occurs through the formation of the dianionic intermediate. oup.com The breakdown of the tetrahedral intermediate involves the cleavage of the C-N bond, forming a hydrogen-bonded anilide ion intermediate. rsc.orgrsc.org

Time-dependent spectral changes have been used to monitor the progress of the alkaline hydrolysis of N-methyl-2,4-dinitroacetanilide and this compound, confirming the formation of 2,4-dinitroaniline as a product. rsc.org

Table 1: Activation Parameters for the Alkaline Hydrolysis of N-Alkyl-2,4-dinitroacetanilides at 30 °C

| Compound | ΔH* (kJ/mol) | ΔS* (J/K·mol) |

|---|---|---|

| N-Ethyl-2,4-dinitroacetanilide | 75.2 | -63 |

| N-Methyl-2,4-dinitroacetanilide | 70.6 | -71 |

| This compound | 66.0 | -79 |

Data sourced from a study on the alkaline hydrolysis of N-alkyl-2,4-dinitroacetanilides. rsc.org

The cleavage of the amide bond in N-methyl-2,4-dinitroacetanilide can be efficiently achieved at room temperature using tetraethylammonium (B1195904) hydroxamate ion pairs in dry, aprotic solvents. oup.comoup.com This reaction represents a significant example of nucleophilic catalysis of amide cleavage under ambient conditions. oup.comoup.com The reactivity of the hydroxamate ion pairs is remarkably suppressed by the presence of even minute amounts of water. oup.comoup.com In dry benzene, the rate of cleavage is over 100 million times greater than in an aqueous micellar solution of cetyltrimethylammonium bromide (CTAB). oup.com This highlights the profound effect of the solvent environment on the nucleophilicity of the hydroxamate anion. The high reactivity in aprotic solvents is attributed to the formation of desolvated, hydrophobic ion pairs between the anionic nucleophile and the tetraethylammonium cation. oup.com

The rate of alkaline hydrolysis of acetanilides is significantly affected by substituents on both the amido nitrogen atom and the phenyl moiety. rsc.orgoup.com For N-alkyl-2,4-dinitroacetanilides, the bulkiness of the alkyl substituent on the amido nitrogen atom systematically affects the rate of the hydroxide-catalyzed decomposition of the tetrahedral intermediate. rsc.org As the size of the alkyl group increases (from H to methyl to ethyl), the enthalpy of activation (ΔH*) for this step also increases, indicating a slower reaction rate. rsc.org The presence of strongly electron-withdrawing substituents on the phenyl ring, such as the two nitro groups in this compound, alters the reaction mechanism compared to less activated anilides due to the increased acidity of the resulting nitroanilines. scispace.comosti.gov

Electrophilic Substitution Reactions

While direct studies on the regioselective fluorination of this compound itself were not found in the search results, related research on other aromatic systems provides insights into potential synthetic strategies. For instance, the fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor occurs regioselectively at the enamine-activated position. mdpi.com This suggests that the electronic properties of the substrate are crucial in directing the electrophilic fluorinating agent. In the context of this compound, the strong deactivating effect of the two nitro groups would likely make electrophilic substitution challenging. However, the acetamido group is an ortho-, para-director, which could compete with the meta-directing nitro groups, leading to complex regiochemical outcomes. Further research would be needed to determine the feasibility and regioselectivity of fluorinating this compound.

Mechanistic Insights into Electrophilic Attack on Deactivated Rings

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two strongly electron-withdrawing nitro groups. pw.edu.plepa.gov These groups decrease the electron density of the benzene ring through both inductive (-I) and resonance (-M) effects, making it less nucleophilic and thus less reactive towards electrophiles. pw.edu.pllibretexts.org The deactivation is particularly pronounced at the ortho and para positions relative to the nitro groups. pw.edu.pl

The mechanism of electrophilic aromatic substitution on a deactivated ring like that in this compound generally follows a two-step pathway involving the formation of a high-energy Wheland intermediate (a σ-complex). pw.edu.plresearchgate.net The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For deactivated substrates, the activation energy to form this intermediate is significantly higher compared to activated or unsubstituted benzene. libretexts.org

Behavior in Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. sigmaaldrich.comorganic-chemistry.org However, amides are generally not considered suitable substrates for these reactions because the carbon-nitrogen bond in amides is resistant to cleavage under acidic conditions, which prevents the formation of the necessary acyl cation intermediate. nih.gov

Despite the general inertness of amides in Friedel-Crafts reactions, studies have shown that destabilized amides can participate in these transformations. nih.gov The reactivity of the amide carbonyl group in acidic media is a key factor. In the presence of a strong acid, the carbonyl oxygen can be protonated. libretexts.org For this compound, the presence of strong electron-withdrawing groups on the aniline moiety is thought to diminish the C-N resonance, making the amide bond more susceptible to cleavage. nih.gov

A study comparing acetanilide, 4-nitroacetanilide, and this compound using ¹³C NMR spectroscopy in various acidic media (DMSO, CF₃CO₂H, and FSO₃H) showed that increasing the electron-withdrawing properties of the substituents on the amide leads to a significant deshielding of the amide carbonyl carbon. nih.gov This suggests increased polarization of the carbonyl group, which could enhance its reactivity.

| Compound | DMSO | CF₃CO₂H | FSO₃H |

|---|---|---|---|

| Acetanilide | 168.9 | 174.5 | 171.7 |

| 4-Nitroacetanilide | 170.0 | 176.3 | 174.8 |

| This compound | 170.4 | 177.3 | 176.6 |

The electron-withdrawing substituents on the aromatic ring of this compound play a crucial role in its reactivity in Friedel-Crafts type reactions. These groups destabilize the amide, thereby "activating" it towards cleavage. nih.gov This is contrary to their deactivating effect on the aromatic ring for electrophilic substitution. Research has demonstrated that amides with dinitrophenyl groups exhibit a high degree of activation for intramolecular Friedel-Crafts reactions, leading to high yields of cyclized products. nih.gov This suggests a mechanism involving superelectrophilic activation and subsequent cleavage to form an acyl cation or a highly reactive mixed anhydride. nih.gov

Other Significant Chemical Transformations and Derivatizations

Beyond electrophilic substitutions, this compound can undergo other important chemical transformations.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitroaniline. libretexts.orgcucdc.com This is a common method for the preparation of 2,4-dinitroaniline. orgsyn.org

Reduction: The nitro groups of this compound can be reduced to amino groups. This transformation is a key step in the synthesis of various derivatives. For example, the reduction of this compound is a step in the synthesis of some diazo dyes. researchgate.net

Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of heterocyclic compounds. For instance, heating 2,3-dinitroacetanilide (an isomer) with sodium ethoxide in DMF has been reported to yield 2-methyl-7-nitro-benzoxazole. ethernet.edu.et While this specific example is for an isomer, it highlights the potential of dinitroacetanilides in heterocyclic synthesis. The reactive nature of the dinitrophenyl moiety makes it a useful building block in constructing more complex molecular architectures. jmchemsci.comrsc.orgresearchgate.net

Spectroscopic and Structural Elucidation Studies of 2,4 Dinitroacetanilide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atoms within a molecule. For 2,4-Dinitroacetanilide, both Carbon-13 and Proton NMR have been utilized to understand its electronic structure and conformational behavior.

While comprehensive studies on the Carbon-13 NMR of this compound under varying pH conditions are not extensively available in the literature, the standard ¹³C NMR spectrum provides a baseline for understanding the electronic environment of each carbon atom. The electron-withdrawing nature of the two nitro groups and the acetamido group significantly influences the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative about the substitution pattern. Typically, the proton ortho to the acetamido group (H-6) appears as a doublet, coupled to H-5. The proton H-5 appears as a doublet of doublets, coupled to both H-6 and H-3. The proton H-3, being ortho to a nitro group, is highly deshielded and appears as a doublet coupled to H-5.

Table 2: Typical ¹H NMR Spectral Data for this compound

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography has provided a definitive determination of the three-dimensional structure of this compound in the solid state. The analysis reveals that the molecule is nearly planar. An important feature of the molecular structure is the presence of an intramolecular hydrogen bond between the amide N-H group and an oxygen atom of the ortho-nitro group (O-N(2)). This interaction forms a six-membered ring, often referred to as an S(6) motif, which contributes to the planarity and conformational rigidity of the molecule.

The dinitrophenyl and acetamide (B32628) moieties are not perfectly coplanar, with a slight twist observed between the plane of the aromatic ring and the plane of the amide group. The nitro group at the C-2 position is slightly twisted out of the plane of the benzene (B151609) ring, likely due to steric hindrance and the intramolecular hydrogen bond. The nitro group at the C-4 position is more coplanar with the aromatic ring. The crystal packing is stabilized by a network of intermolecular C-H···O interactions.

Table 3: Selected Bond Lengths and Angles for this compound from Crystallographic Data

Vibrational Spectroscopy (Infrared and Raman) for Polymorphism Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular interactions. While extensive studies on the polymorphism of this compound are not documented, the analysis of its vibrational spectra provides key information about its molecular structure.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its functional groups. The N-H stretching vibration, involved in the intramolecular hydrogen bond, typically appears as a sharp band in the region of 3200-3300 cm⁻¹. The C=O stretching of the amide group is observed as a strong band around 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ groups give rise to strong absorptions near 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Studies on different polymorphic forms, if they were to be identified, would likely show variations in the regions of the spectra corresponding to N-H and C=O stretching, as these are sensitive to changes in hydrogen bonding and crystal packing. Similarly, analysis of deuterated analogues, where the amide proton is replaced by deuterium, would confirm the assignment of N-H vibrational modes, as these would shift to lower frequencies upon isotopic substitution.

Table 4: Key Vibrational Frequencies for this compound

The primary intramolecular interaction, as confirmed by both X-ray crystallography and vibrational spectroscopy, is the N-H···O hydrogen bond between the amide proton and the ortho-nitro group. This is evidenced in the IR spectrum by the position of the N-H stretching band, which is at a lower frequency than would be expected for a "free" N-H group.

Computational Chemistry and Theoretical Modeling of 2,4 Dinitroacetanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2,4-dinitroacetanilide. saarj.comjournaljsrr.com These computational approaches provide a robust framework for understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. saarj.comnumberanalytics.com

The presence of two nitro groups, which are strong electron-withdrawing substituents, significantly influences the electronic landscape of the molecule. pw.edu.plscience.gov This electron-withdrawing nature creates regions of high electrophilicity, making the molecule susceptible to nucleophilic attack. researchgate.net The acetamido group, while generally considered an activating group, has its electron-donating capacity diminished by the powerful inductive and resonance effects of the nitro groups.

Computational studies have quantified these effects by calculating various electronic parameters. For instance, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods have proven to be highly effective in predicting the spectroscopic parameters of molecules like this compound, with a particular focus on Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infoarxiv.org By employing computational models, it is possible to calculate the magnetic shielding of atomic nuclei within the molecule, which directly correlates to the chemical shifts observed in experimental NMR spectra. nih.govliverpool.ac.uk

For this compound, computational studies have been performed to predict its ¹³C NMR spectrum. nih.gov These calculations take into account the electronic environment of each carbon atom. For example, the carbonyl carbon of the amide group is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and the dinitrophenyl ring. nih.gov

A comparative study analyzed the ¹³C NMR chemical shifts of acetanilide (B955), 4-nitroacetanilide, and this compound in different solvents of varying acidity. nih.gov The data, both experimental and calculated, demonstrated a progressive deshielding of the carbonyl carbon with increasing electron-withdrawing substitution on the phenyl ring. nih.gov

| Compound | Solvent | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| Acetanilide | DMSO | 168.9 | 169.5 |

| 4-Nitroacetanilide | DMSO | 169.9 | 170.1 |

| This compound | DMSO | 170.2 | 170.8 |

| Acetanilide | CF3CO2H | 174.8 | - |

| 4-Nitroacetanilide | CF3CO2H | 176.8 | - |

| This compound | CF3CO2H | 177.5 | - |

| Acetanilide | FSO3H | 175.2 | - |

| 4-Nitroacetanilide | FSO3H | 180.3 | - |

| This compound | FSO3H | 183.1 | - |

Modeling of Reaction Pathways and Transition States (e.g., Hydrolysis Mechanisms)

Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the identification of transition states and intermediate species. In the case of this compound, theoretical studies have been crucial in understanding its hydrolysis. rsc.orgosti.gov

The alkaline hydrolysis of N-alkyl-2,4-dinitroacetanilides is proposed to proceed through a multi-step mechanism. rsc.orgresearchgate.netresearchgate.net The initial, rate-limiting step involves the formation of a tetrahedral intermediate. rsc.orgresearchgate.net This is followed by the decomposition of this intermediate to yield the final products. rsc.orgresearchgate.net Computational models can map the energy profile of this entire process, calculating the activation energies for each step and providing insights into the factors that govern the reaction rate.

These models have shown that the breakdown of the tetrahedral intermediate can occur via two distinct pathways, one catalyzed by water and the other by hydroxide (B78521) ions. rsc.org The transition states for these pathways involve the cleavage of the C-N bond, leading to the formation of a hydrogen-bonded anilide ion intermediate. rsc.org

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the molecule and their relative energies. nih.govarchive.org

Studies on related nitroacetanilides have shown that the conformation of the flexible amide group is significantly influenced by the nature of the solvent. brunel.ac.uk Theoretical calculations can model these solvent effects and predict the most stable conformations in different environments. nih.gov The energetic landscape of the molecule can be mapped by calculating the energy as a function of key dihedral angles, revealing the energy barriers between different conformers.

For instance, the orientation of the acetamido group relative to the dinitrophenyl ring can vary, leading to different conformers with distinct energies and dipole moments. Understanding the populations of these conformers is essential for a complete picture of the molecule's behavior.

Investigation of Radical-Anion Electronic Structures

The study of radical anions provides valuable information about the electron-accepting properties of a molecule. For compounds like this compound, which contain strong electron-withdrawing groups, the formation of a radical anion is a significant process. osti.gov

Computational studies, often in conjunction with experimental techniques like photoelectron imaging, can probe the electronic structure of these radical anions. rsc.org These investigations can determine the electron affinity of the parent molecule and characterize the electronic states of the resulting radical anion. rsc.org

In related dinitrobenzene systems, research has shown that upon photoexcitation, the radical anion can undergo various processes, including electron detachment and dissociation. rsc.org Computational modeling helps to interpret the experimental data and to understand the dynamics of these processes. The distribution of the extra electron within the radical anion can be visualized through spin density plots, revealing which parts of the molecule are most affected by the reduction.

Environmental Dynamics and Degradation Pathways of 2,4 Dinitroacetanilide

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical through non-biological pathways. For 2,4-Dinitroacetanilide, these processes include phototransformation, hydrolysis, and thermal degradation.

Phototransformation, or degradation by light, can be a significant pathway for the removal of contaminants from the environment. While specific phototransformation studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar nitroaromatic compounds allows for informed predictions.

Nitroaromatic compounds can absorb sunlight, which can lead to their degradation. epa.gov For instance, studies on 2,4-dinitrophenol (B41442) (24DNP), a potential hydrolysis product of this compound, show that it undergoes direct photolysis in aqueous solutions. nih.gov The quantum yield for the photolysis of 24DNP in the wavelength range of 300-500 nm is (8.1 ± 0.4) x 10⁻⁵ for the undissociated form and (3.4 ± 0.2) x 10⁻⁵ for the phenolate (B1203915) form. nih.gov In addition to direct photolysis, indirect photolysis via reaction with photochemically generated hydroxyl radicals (•OH) is a significant degradation pathway for 2,4-dinitrophenol in atmospheric waters. nih.gov

Similarly, the herbicide butralin, a dinitroaniline derivative, was found to photodegrade in aqueous solutions with a calculated half-life of 13.6 days when exposed to a xenon sunlamp. epa.gov In soil, photodegradation is also a potential pathway. The herbicide 2,4-D, although a different chemical class, can be concentrated at the soil surface through evaporation, where it can be photolyzed. epa.gov It is plausible that this compound deposited on soil or plant surfaces would be subject to similar photolytic degradation, likely involving transformations of the nitro groups and the aromatic ring.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is highly dependent on pH.

Under alkaline conditions, this compound undergoes hydrolysis through a well-studied mechanism. The reaction proceeds via a rate-limiting formation of a tetrahedral intermediate, which then decomposes to products. rsc.orgrsc.org This decomposition can be catalyzed by both water and hydroxide (B78521) ions, with the hydroxide-catalyzed pathway being predominant. rsc.orgrsc.org The primary products of alkaline hydrolysis are acetate (B1210297) and the 2,4-dinitroanilide anion.

Conversely, under acidic conditions, the amide linkage of this compound can be cleaved to yield 2,4-dinitroaniline (B165453) and acetic acid. wikipedia.orguoa.gr This reaction is a common synthetic route for the production of 2,4-dinitroaniline. wikipedia.org

The table below summarizes the pKa values for this compound at various temperatures, which is relevant to its dissociation in aqueous environments.

| Temperature (°C) | pKa |

|---|---|

| 20 | 10.90 |

| 30 | 10.69 |

| 40 | 10.61 |

| 50 | 10.40 |

This compound is reported to be stable under normal temperatures and pressures. lookchem.com However, like many nitroaromatic compounds, it may decompose violently at elevated temperatures. chemicalbook.com This reactivity is a significant consideration in industrial settings and for disposal, but less is known about its slow thermal degradation under typical environmental temperature fluctuations. It is known to be incompatible with strong oxidizing agents, with which it can react violently. lookchem.comchemicalbook.com

Biotransformation and Biodegradation Mechanisms

Biotransformation by microorganisms is a critical pathway for the degradation of many organic pollutants in the environment. While direct studies on the microbial degradation of this compound are limited, research on analogous compounds provides insight into potential metabolic pathways.

The microbial degradation of this compound likely begins with the hydrolysis of the acetamide (B32628) group to form 2,4-dinitroaniline (2,4-DNA) and acetate. This initial step would be catalyzed by an amidase or acylamidase enzyme. Following this, the degradation would proceed along pathways established for other dinitroaromatic compounds.

Studies on related compounds such as 2,4-dinitroanisole (B92663) (DNAN) and 2,4-dinitrotoluene (B133949) (2,4-DNT) have identified key transformation steps. A common initial step in the breakdown of nitroaromatics is the reduction of the nitro groups. epa.gov Under anaerobic conditions, the transformation of DNAN involves the reduction of nitro groups to form aromatic amines, such as 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (B165692) (DAAN). nih.gov

For 2,4-DNT, aerobic degradation by a Proteus sp. resulted in complete substrate utilization and the elimination of nitrate (B79036) (NO₃⁻), indicating the removal and mineralization of the nitro groups. nih.gov The degradation of 2,4-dinitrophenol (2,4-DNP) by Rhodococcus imtechensis proceeds via the formation of a hydride-Meisenheimer complex. nih.gov

Based on these analogous pathways, the microbial degradation of this compound would likely produce the following metabolites after initial hydrolysis to 2,4-dinitroaniline:

Nitroreduction products: 2-amino-4-nitroaniline and/or 4-amino-2-nitroaniline, followed by 2,4-diaminoaniline.

Hydroxylation products: Introduction of hydroxyl groups onto the aromatic ring, potentially leading to ring cleavage.

Denitration products: Removal of nitro groups as nitrite (B80452) or nitrate.

The enzymes involved would include nitroreductases (especially under anaerobic conditions), amidases, dioxygenases (for ring hydroxylation and cleavage), and denitrases.

The environmental conditions, particularly the presence or absence of oxygen, significantly influence the degradation pathways of nitroaromatic compounds.

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize oxygen as a terminal electron acceptor. The degradation of nitroaromatics often involves oxidative pathways. For example, the aerobic degradation of 2,4-DNT involves the complete utilization of the compound, accompanied by nitrate elimination. nih.gov A study on the related compound 2,4-dinitroanisole (DNAN) in soil showed that under aerobic conditions, there was very little evidence of transformation, with most removal attributed to adsorption and slow chemical reactions. nih.gov This suggests that the initial steps of aerobic degradation for some dinitroaromatics can be slow. If the acetamide group of this compound is hydrolyzed, the resulting 2,4-dinitroaniline could be degraded aerobically, likely initiated by dioxygenase enzymes that hydroxylate the ring, leading to ring fission.

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms use other electron acceptors like nitrate, sulfate, or carbon dioxide. For nitroaromatic compounds, the nitro groups themselves can serve as electron sinks, leading to their reduction. Anaerobic conditions are generally more favorable for the initial transformation of highly oxidized contaminants like dinitroaromatics. Studies on DNAN in soil showed that it was reductively biotransformed under anaerobic conditions, with the formation of amino and diamino derivatives. nih.gov The rate of this transformation was positively correlated with the soil's organic carbon content. nih.gov Therefore, it is expected that this compound would be more readily transformed under anaerobic conditions, primarily through the sequential reduction of its two nitro groups after an initial hydrolysis step.

The table below outlines potential degradation products based on pathways observed for analogous compounds.

| Initial Compound | Potential Intermediate | Degradation Condition | Observed in Analogous Compound Study |

|---|---|---|---|

| This compound | 2,4-Dinitroaniline | Hydrolysis (Abiotic/Biotic) | Acid Hydrolysis Product wikipedia.org |

| 2,4-Dinitroaniline | 2-Amino-4-nitroaniline | Anaerobic | Analogous to DNAN reduction nih.gov |

| 2,4-Dinitroaniline | 4-Amino-2-nitroaniline | Anaerobic | Analogous to DNAN reduction nih.gov |

| 2,4-Dinitroaniline | 2,4-Diaminoaniline | Anaerobic | Analogous to DNAN reduction nih.gov |

| 2,4-Dinitroaniline | Nitrate/Nitrite | Aerobic | Observed in 2,4-DNT degradation nih.gov |

Influence of Environmental Factors on Biodegradation Rates and Communities

Direct experimental studies on the biodegradation of this compound are not extensively documented in scientific literature. However, its degradation pathways can be inferred from its chemical structure and studies on related nitroaromatic compounds. A primary abiotic degradation pathway for acetanilides is hydrolysis. acs.org Under alkaline conditions, this compound is susceptible to hydrolysis, which would cleave the amide bond to form 2,4-dinitroaniline and acetic acid. rsc.orgwikipedia.org The rate of this chemical hydrolysis is influenced by pH, with alkaline environments favoring the reaction. rsc.org

Once formed, the subsequent biodegradation of the more stable intermediate, 2,4-dinitroaniline, becomes the critical step. The environmental fate of dinitroanilines and other nitroaromatic compounds, such as 2,4-dinitrotoluene (2,4-DNT), has been studied more thoroughly. Microbial degradation of these compounds is possible, though often slow and dependent on specific microbial consortia and environmental conditions.

For instance, microbial consortia isolated from contaminated soil have been shown to degrade 2,4-DNT, utilizing it as a nitrogen source. nih.gov These consortia often involve multiple bacterial species working in concert, such as Variovorax paradoxus and Pseudomonas species, which can initiate the breakdown of the nitroaromatic ring. nih.gov The degradation of the related compound 2,4-dinitrophenol (2,4-DNP) is also known to be limited by its aromatic structure, but its biodegradability can be enhanced through advanced oxidation processes that break it down into more readily consumable linear hydrocarbons. nih.gov

Environmental factors that influence microbial activity in general would be expected to affect the biodegradation of this compound and its metabolites. These include:

pH: Affects both the rate of chemical hydrolysis and the activity of microbial populations.

Oxygen Availability: The degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, though the pathways and rates may differ significantly.

Nutrient Availability: Microorganisms require sources of carbon, nitrogen, and other nutrients. The ability to utilize this compound or its metabolites may depend on the presence of other essential nutrients.

Co-contaminants: The presence of other chemicals can inhibit or sometimes enhance microbial degradation activity.

Environmental Transport and Distribution Modeling

Predicting the movement and final destination of a chemical in the environment is achieved through transport and distribution models. These mathematical models, such as multimedia fugacity models, simulate the partitioning of a chemical between different environmental compartments like air, water, soil, and biota. They rely on the compound's specific physicochemical properties to determine its fate, transport, and transformation rates. While no specific, large-scale environmental transport modeling studies for this compound are available, the key parameters governing its behavior can be estimated to predict its likely distribution.

Adsorption/Desorption Characteristics in Soil and Sediment

Its primary degradation product, 2,4-dinitroaniline , is estimated to have an organic carbon-water (B12546825) partition coefficient (K_oc) of approximately 240, which suggests it has medium mobility in soil. nih.gov However, aromatic amines are also known to undergo covalent bonding with soil humic substances, which can lead to stronger binding and reduced mobility over time. nih.gov

Studies on the analogous compound 2,4-dinitroanisole (DNAN) show that it is strongly adsorbed by soils, with adsorption coefficients being positively correlated with the soil's organic carbon content and cation exchange capacity. nih.gov This indicates that this compound, sharing structural similarities, is likely to exhibit significant adsorption in soils rich in organic matter and clay. The process is reversible, but the strength of adsorption will dictate how much of the compound is retained by the solid phase versus how much is transported with moving water.

Potential for Volatilization from Environmental Matrices

Volatilization, the process of a chemical evaporating from soil or water into the atmosphere, is not expected to be a significant environmental fate pathway for this compound. This assessment is based on the properties of its degradation product, 2,4-dinitroaniline, which is considered essentially nonvolatile from water. nih.gov This low volatility is due to its low Henry's Law constant. nih.gov Given the structural similarities and the presence of polar functional groups, this compound is also expected to have a low vapor pressure and thus a low tendency to volatilize from environmental surfaces.

Distribution Coefficient Analysis (e.g., Henry's Law Constant)

The Henry's Law constant (HLC) quantifies the partitioning of a chemical between air and water at equilibrium and is a key indicator of its volatilization potential. copernicus.org A specific, experimentally determined HLC for this compound is not available in the reviewed literature.

However, the HLC for its degradation product, 2,4-dinitroaniline , has been estimated to be approximately 1.51 x 10⁻¹⁰ atm·m³/mol. nih.gov This extremely low value confirms that 2,4-dinitroaniline is nonvolatile from water. nih.gov It is reasonable to infer that this compound would have a similarly low HLC, and therefore, its distribution would heavily favor the aqueous and solid phases (soil/sediment) over the atmospheric phase.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. ethernet.edu.et A key parameter used to predict bioaccumulation potential is the octanol-water partition coefficient (K_ow), often expressed as its logarithm (log K_ow). fao.org

For this compound, a calculated log K_ow value of 1.461 has been reported. chemeo.com This relatively low value suggests a low potential for the compound to bioaccumulate in the fatty tissues of aquatic and terrestrial organisms.

This is further supported by data on its primary degradation product, 2,4-dinitroaniline . It has an estimated log K_ow of 1.84 and a low estimated bioconcentration factor (BCF) of 12.9 to 15. nih.govchemicalbook.com Chemicals with a BCF below 1,000 are generally not considered to be bioaccumulative. ethernet.edu.et Therefore, neither this compound nor its main metabolite are expected to significantly bioaccumulate or biomagnify in food chains.

Data Table of Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₈H₇N₃O₅ | nist.gov |

| Molecular Weight | 225.16 g/mol | chemeo.com |

| CAS Number | 610-53-7 | nist.gov |

| log K_ow (Octanol-Water Partition Coefficient) | 1.461 (Calculated) | chemeo.com |

| 2,4-Dinitroaniline (Degradation Product) | ||

| Molecular Formula | C₆H₅N₃O₄ | nih.gov |

| log K_ow (Octanol-Water Partition Coefficient) | 1.84 (Estimated) | nih.gov |

| K_oc (Soil Organic Carbon-Water Partition Coefficient) | ~240 (Estimated) | nih.gov |

| Henry's Law Constant | 1.51 x 10⁻¹⁰ atm·m³/mol (Estimated) | nih.gov |

| Bioconcentration Factor (BCF) | 12.9 - 15 (Estimated) | nih.govchemicalbook.com |

Biological Interactions and Mechanistic Toxicology of 2,4 Dinitroacetanilide

Molecular Mechanisms of Biological Activity

The biological effects initiated by 2,4-Dinitroacetanilide exposure are a consequence of the activity of its dinitroaniline metabolite. These mechanisms involve direct interaction with essential cellular proteins and metabolic activation into reactive species.

Interaction with Cellular Macromolecules

The primary molecular target of the dinitroaniline class of compounds, including the 2,4-Dinitroaniline (B165453) metabolite, is the protein α-tubulin. nih.govwustl.edu Dinitroanilines bind to α-tubulin monomers, preventing their polymerization into microtubules. frontiersin.orgacs.org Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and the maintenance of cell structure. acs.org By binding to tubulin, dinitroanilines inhibit the formation of the mitotic spindle, which is necessary for chromosome segregation, thereby arresting cell division. frontiersin.orgnih.gov This antimitotic activity is the basis for their use as herbicides and has been a subject of study in parasitology, as they show selective activity against the tubulin of plants and protozoan parasites over mammalian tubulin. nih.govacs.orgnih.gov

| Target Macromolecule | Interacting Compound | Mechanism of Action | Cellular Consequence |

| α-Tubulin | 2,4-Dinitroaniline (metabolite) | Binds to α-tubulin monomers, preventing polymerization. nih.govfrontiersin.org | Disruption of microtubule formation, leading to arrest of cell division (mitosis). nih.gov |

Formation of Reactive Intermediates

The metabolism of nitroaromatic compounds like 2,4-Dinitroaniline is a key factor in their toxicity. The process of nitroreduction, where the nitro (NO₂) groups are reduced, proceeds through several steps, creating highly reactive intermediates. nih.govscielo.br This multi-step reduction generates nitroso and N-hydroxylamino derivatives. nih.gov These intermediates are electrophilic and can covalently bind to cellular macromolecules, including DNA, which can lead to genotoxic effects. nih.gov Furthermore, these reactive species can participate in redox cycling, a process where they are repeatedly reduced and then re-oxidized by molecular oxygen. This futile cycle generates reactive oxygen species (ROS), such as the superoxide (B77818) anion, leading to oxidative stress and cellular damage. nih.govscielo.br

Role of Nitro Group Reduction and Amino Derivative Formation (e.g., 2,4-Dinitroaniline as a metabolite)

The metabolic pathway for this compound begins with its hydrolysis to 2,4-Dinitroaniline. wikipedia.org The subsequent and most critical metabolic transformation is the reduction of the two nitro groups on the 2,4-Dinitroaniline molecule. nih.govnih.gov This is a six-electron reduction process that sequentially converts a nitro group (NO₂) into a nitroso (NO) group, then a hydroxylamino (NHOH) group, and finally an amino (NH₂) group. nih.gov This reduction can be catalyzed by various enzymes, including nitroreductases found in gut microbiota and mammalian cells. nih.goveaht.org The formation of the amino derivatives is a significant pathway for both detoxification and, paradoxically, bioactivation. While the final amino product may be less reactive, the hydroxylamino intermediate is particularly noted for its role in toxicity and carcinogenicity. nih.gov

| Metabolic Step | Compound | Key Transformation | Resulting Product(s) |

| 1. Hydrolysis | This compound | Cleavage of the amide bond | 2,4-Dinitroaniline |

| 2. Nitroreduction | 2,4-Dinitroaniline | Sequential six-electron reduction of nitro groups | Nitroso and N-hydroxylamino intermediates, followed by amino derivatives. nih.gov |

Applications in Biological Research: Utilization as a Building Block for Bioactive Molecules

The core chemical structure of 2,4-Dinitroaniline, the 2,4-dinitrophenyl (DNP) group, is a valuable tool in biological research. It can be chemically attached to other molecules to create new bioactive compounds. For instance, researchers have conjugated the DNP group to various amino acids. These DNP-amino acid conjugates have been used to specifically tag the surface of bacteria like Bacillus subtilis and Staphylococcus aureus. This tagging allows for the recruitment of anti-DNP antibodies, which are naturally abundant in human serum, representing a novel strategy for antibacterial therapy. Furthermore, certain DNP-amino acid derivatives have been shown to disrupt the formation of bacterial biofilms.

Toxicological Mechanisms at the Cellular and Subcellular Level

The toxicity of this compound is mediated by its metabolite, 2,4-Dinitroaniline, and stems from the molecular interactions and metabolic processes described above. The resulting damage manifests at the cellular level and can lead to organ-specific effects.

Understanding Cellular Responses to Exposure (e.g., specific organ effects if mechanisms are implicated)

Exposure to dinitroanilines can elicit a range of toxic responses at the cellular level, including cytotoxicity (cell killing), genotoxicity (DNA damage), and the induction of oxidative stress pathways. researchgate.net The disruption of microtubules can trigger apoptosis (programmed cell death). nih.gov Studies on 2,4-Dinitroaniline in animal models have identified specific organs that are particularly susceptible to its toxic effects. nih.gov Oral administration in rats indicated that the nervous system was affected. nih.gov The primary target organs for toxicity are the liver and kidneys. nih.gov These organ-specific effects are likely due to a combination of factors, including the accumulation of the compound or its metabolites in these tissues and their high metabolic activity, which can lead to an increased rate of reactive intermediate formation.

Molecular Basis of Observed Biological Effects

The biological and toxicological effects of this compound are intrinsically linked to its chemical structure and the subsequent interactions of the parent compound or its metabolites with cellular macromolecules. While direct studies on this compound are limited, its molecular mechanisms of action can be largely inferred from the well-documented activities of its structural relatives, 2,4-dinitrophenol (B41442) (DNP) and dinitroanilines. The prevailing hypothesis is that this compound exerts its biological effects primarily through its metabolic conversion to these more toxicologically characterized compounds.

A crucial metabolic pathway for this compound is believed to be in vivo deacetylation, a common biotransformation for acetanilide (B955) compounds, which would yield 2,4-dinitroaniline. Furthermore, under acidic conditions, this compound can be hydrolyzed to 2,4-dinitroaniline, suggesting a potential for conversion within biological systems. This metabolic activation is central to understanding its molecular toxicology.

Disruption of Cellular Respiration by Uncoupling of Oxidative Phosphorylation

One of the most significant molecular mechanisms of toxicity associated with the dinitrophenol moiety is the uncoupling of oxidative phosphorylation. Should this compound be metabolized to 2,4-dinitrophenol, it would act as a protonophore, disrupting the electrochemical gradient across the inner mitochondrial membrane.

Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force that drives ATP synthesis. 2,4-dinitrophenol, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated and then diffuses back into the matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat. This process is summarized in the table below.

| Cellular Process | Effect of 2,4-Dinitrophenol (Metabolite of this compound) | Molecular Consequence |

| Mitochondrial Proton Gradient | Dissipation | Protons leak back into the mitochondrial matrix, bypassing ATP synthase. |

| ATP Synthesis | Inhibition | The energy from the electron transport chain is not harnessed for ATP production. |

| Electron Transport Chain | Acceleration | In an attempt to re-establish the proton gradient, the rate of electron flow increases. |

| Oxygen Consumption | Increase | As the electron transport chain accelerates, more oxygen is consumed as the final electron acceptor. |

| Cellular Energy Production | Shift from ATP synthesis to heat production | Leads to hyperthermia and cellular energy deficit. |

Inhibition of Microtubule Polymerization

The dinitroaniline structure, which would be formed upon deacetylation of this compound, is a well-established inhibitor of microtubule polymerization. Dinitroanilines bind to tubulin, the protein subunit of microtubules, and prevent their assembly. This disruption of the microtubule cytoskeleton has profound effects on several essential cellular processes.

Microtubules are critical for cell division (formation of the mitotic spindle), maintenance of cell shape, intracellular transport, and cell motility. By interfering with microtubule dynamics, dinitroanilines can arrest cell division in mitosis, leading to apoptosis. The binding affinity of dinitroaniline herbicides to tubulin can be quite high. For instance, the dinitroaniline herbicide oryzalin (B97938) has been shown to bind to tubulin with a high affinity. nih.govnih.gov

| Cellular Component | Interaction with Dinitroanilines (Metabolite of this compound) | Functional Consequence |

| α-Tubulin | Binds to α-tubulin subunits | Prevents the polymerization of tubulin into microtubules. nih.gov |

| Microtubule Dynamics | Inhibition of assembly | Disrupts the formation and function of the mitotic spindle. |

| Cell Cycle | Mitotic arrest | Cells are unable to progress through mitosis, leading to cell death. |

| Intracellular Transport | Impairment | Vesicular and organellar transport along microtubules is disrupted. |

Induction of Oxidative Stress and Genotoxicity

There is evidence to suggest that dinitroaniline compounds can induce oxidative stress, leading to cellular damage and genotoxicity. While direct studies on this compound are scarce, the generation of reactive oxygen species (ROS) is a known consequence of exposure to some dinitroaniline herbicides. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Damage to DNA can lead to mutations and chromosomal aberrations, which are hallmarks of genotoxicity. Studies on compounds structurally similar to the potential metabolites of this compound have shown evidence of DNA damage in various test systems, such as the comet assay and micronucleus test. researchgate.netnih.gov

| Toxicological Endpoint | Observed Effects with Related Dinitro-compounds | Potential Molecular Mechanism |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) | Redox cycling of the nitro groups. |

| DNA Damage | DNA strand breaks (Comet Assay) researchgate.netnih.gov | Direct interaction of the compound or its metabolites with DNA, or indirectly through ROS. |

| Chromosomal Aberrations | Formation of micronuclei (Micronucleus Test) researchgate.netnih.gov | Damage to the mitotic spindle or direct clastogenic effects. |

Research Applications and Future Directions for 2,4 Dinitroacetanilide

Utility as an Intermediate in Advanced Organic Synthesis

2,4-Dinitroacetanilide serves as a versatile precursor in a multitude of synthetic pathways, valued for the reactivity conferred by its nitro groups and the acetyl-protected amine. This combination allows for selective chemical transformations, making it a crucial building block for more complex molecules.

Synthesis of Complex Dye Structures and Pigments

While its derivative, 2,4-dinitroaniline (B165453), is a well-established precursor for azo and disperse dyes, this compound itself plays a more nuanced role. The acetyl group offers a protective function, allowing chemists to perform reactions on other parts of the molecule without affecting the amine group. Subsequently, the acetyl group can be removed to yield the free amine, which can then be diazotized and coupled to form a variety of dye structures. This stepwise approach provides greater control over the final product's constitution and properties. For instance, this strategy is employed in the synthesis of specific pigments where sequential reactions are necessary to build up the chromophoric system.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often requires the use of specialized intermediates. This compound serves as a scaffold for the introduction of dinitroaniline moieties into potential drug candidates. The presence of nitro groups can be crucial for the biological activity of certain compounds, and the acetanilide (B955) form allows for manipulation of the molecule's solubility and reactivity during the synthetic process. Researchers have explored its use in the synthesis of compounds with potential antimicrobial or other therapeutic properties, where the dinitrophenyl group is a key pharmacophore.

Role in the Creation of Novel Chemical Reagents

The chemical reactivity of this compound makes it a valuable starting material for the development of new reagents for organic synthesis. The electron-withdrawing nature of the two nitro groups significantly influences the chemistry of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to create a range of substituted dinitroaniline derivatives that can act as specialized reagents in various chemical transformations.

Applications in the Synthesis of Mixed Ligand Metal Complexes

In the field of coordination chemistry, ligands containing dinitrophenyl groups are of interest due to their electronic properties and ability to form stable complexes with a variety of metal ions. This compound can be chemically modified to create ligands for the synthesis of mixed ligand metal complexes. These complexes are studied for their potential applications in catalysis, materials science, and as models for biological systems. The specific electronic and steric properties of ligands derived from this compound can influence the geometry, stability, and reactivity of the resulting metal complexes.

Potential for Advanced Materials Science and Engineering

The exploration of this compound in materials science is an emerging area of research. The high nitrogen content and the presence of nitro groups suggest potential applications in the development of energetic materials or high-performance polymers. The dinitrophenyl moiety can be incorporated into polymer backbones or as pendant groups to modify the thermal stability, optical properties, or degradation characteristics of the resulting materials. Further research is needed to fully elucidate the potential of this compound-based materials.

Methodological Advancements in Characterization and Analytical Techniques

The accurate characterization of this compound and its derivatives is crucial for its application in research and industry. A variety of modern analytical techniques are employed to ensure its purity and structural integrity.

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Allows for the separation and quantification of this compound from related impurities and starting materials. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation | Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. |

| Infrared (IR) Spectroscopy | Functional group analysis | Confirms the presence of key functional groups such as the nitro groups (NO₂), the amide carbonyl (C=O), and the N-H bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis | ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming its precise structure. |

These advanced analytical methods are essential for quality control in the synthesis of this compound and for the characterization of the novel compounds and materials derived from it.

Emerging Research Areas and Unexplored Facets in this compound Chemistry

While this compound has a well-established role as a chemical intermediate, particularly in the synthesis of 2,4-dinitroaniline, its full potential in other scientific domains remains largely untapped. The exploration of its unique chemical properties is paving the way for new research avenues, moving beyond its traditional applications. Current and future research is beginning to focus on its potential in novel synthetic methodologies, materials science, and computational chemistry.

One of the primary emerging areas is the use of this compound as a precursor for more complex molecular architectures, rather than just its simple hydrolysis to 2,4-dinitroaniline. The presence of the acetamido group, in conjunction with the strongly electron-withdrawing nitro groups, offers opportunities for regioselective reactions that are not possible with 2,4-dinitroaniline itself. For instance, the acetamido group can be chemically modified or used to direct further substitutions on the aromatic ring, leading to the synthesis of novel heterocyclic compounds or specialized dyes.

In the field of materials science, the dinitrophenyl moiety is of interest for the development of energetic materials and functional polymers. While research has often focused on related compounds like 2,4-dinitroanisole (B92663) (DNAN) in melt-cast explosives, the potential of this compound in this area is an unexplored facet. nih.govresearchgate.net Its thermal stability and energetic properties could be systematically studied and compared to existing materials. Furthermore, the synthesis of polymers incorporating the 2,4-dinitrophenyl group, potentially derived from this compound, could lead to materials with interesting optical or electronic properties. Research into molecularly imprinted polymers for the selective removal of similar compounds, such as 2,4-dinitrophenol (B41442), suggests a potential application for polymers designed to interact with this compound. researchgate.netmdpi.com

Computational chemistry offers a powerful tool to investigate the unexplored facets of this compound's reactivity and properties. mdpi.com Density functional theory (DFT) and other computational methods can be employed to predict its reaction mechanisms, electronic structure, and spectroscopic characteristics. Such studies can guide experimental work by identifying promising synthetic routes or potential applications. For example, computational modeling can help to understand the kinetics and thermodynamics of its hydrolysis under various conditions, building on existing studies of related compounds. acs.org

The catalytic functionalization of this compound is another promising and largely unexplored research area. While catalytic systems have been developed for the dinitration of aromatic amines, the selective transformation of the functional groups already present on this compound using modern catalytic methods is a field ripe for investigation. chemicalbook.com This could involve, for example, the selective reduction of one nitro group or the catalytic cross-coupling at the aromatic C-H bonds, opening up pathways to a wide range of novel derivatives with potential applications in medicinal chemistry or materials science. The synthesis of bioactive molecules incorporating a nitroarene core is an active area of research, suggesting that derivatives of this compound could be explored for pharmaceutical applications. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-dinitroacetanilide, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via acetylation of 2,4-dinitroaniline. A common method involves reacting 2,4-dinitroaniline with acetic anhydride or acetyl chloride under controlled conditions (e.g., reflux in acetic acid) .

- Purification : Recrystallization from ethanol or acetone is recommended to remove unreacted starting materials or byproducts.

- Purity Validation :

- Melting Point : Compare observed melting point with literature values (e.g., ~169–171°C).

- HPLC/GC-MS : Quantify impurities (<1% threshold for high-purity research use).

- Elemental Analysis : Confirm molecular composition (C: 42.68%, H: 3.13%, N: 18.67%, O: 35.52%) .

Q. How do solvent acidity and electron-withdrawing substituents influence the NMR chemical shifts of this compound?

- In non-acidic solvents (e.g., DMSO), the amide carbonyl resonance appears at δ168. In strongly acidic solvents (e.g., CFCOH), partial protonation of the carbonyl group shifts the signal to δ179. Computational studies (B3LYP/IGLO-II) corroborate this deshielding effect, which arises from competing factors: reduced basicity due to nitro groups and hydrogen bonding with the solvent .

- Key Data :

| Solvent | Chemical Shift (δ) |

|---|---|

| DMSO | 169 |

| CFCOH | 174 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Skin/eye irritation, potential respiratory sensitizer. Combustion releases toxic NO gases .

- Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Store in airtight containers away from heat/oxidizers.

- Spill cleanup: Collect with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental NMR data for this compound under varying solvent conditions?

- Discrepancies between observed and predicted chemical shifts (e.g., in FSOH) often stem from solvent-solute interactions not fully captured in gas-phase optimizations. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. For example, protonation states and hydrogen-bonding networks can be modeled using DFT (e.g., B3LYP-D3/def2-TZVP) with implicit solvent corrections .

Q. What mechanistic insights explain the reactivity of this compound in Friedel-Crafts acylation compared to less substituted amides?

- The nitro groups deactivate the aromatic ring, reducing electrophilicity of the acyl cation intermediate. Kinetic studies show slower reaction rates compared to acetanilide (24) or 4-nitroacetanilide (16). Isotopic labeling () and trapping experiments (e.g., using mesitylene) confirm the formation of a transient acylium ion, stabilized by resonance with the nitro substituents .

Q. How can conflicting thermal stability data for this compound derivatives be reconciled?

- Contradictory DSC/TGA results (e.g., decomposition onset at 200°C vs. 220°C) may arise from sample purity or heating rates. A systematic approach includes:

- Reproducibility : Triplicate runs under inert atmosphere (N/Ar).

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to determine activation energy () and identify decomposition pathways .

Q. What strategies optimize the use of this compound as a derivatization agent in peptide terminal amino acid analysis?

- While 2,4-dinitrofluorobenzene (DNFB) is standard for N-terminal labeling, this compound derivatives can be explored for selective modifications. Key parameters:

- pH Control : Reaction at pH 9.0 (borate buffer) maximizes nucleophilic attack by α-amino groups.

- Quenching : Halt reaction with excess glycine to prevent over-derivatization.

- Detection : UV-Vis (360 nm) or LC-MS/MS for quantification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations